molecular formula C19H20FN3OS B2415741 3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea CAS No. 1251706-18-9

3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea

Cat. No. B2415741
CAS RN: 1251706-18-9
M. Wt: 357.45
InChI Key: INANAKJEYHYMPN-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H20FN3OS and its molecular weight is 357.45. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cocondensation Reactions

The study by Tomita and Hse (1992) explored the reactions of urea with methylolphenols under acidic conditions, leading to the formation of various benzylurea derivatives. This research highlights the potential application of urea derivatives in polymer science, demonstrating their role in synthesizing alternative copolymers through cocondensation reactions with phenol and its derivatives Tomita and Hse, 1992.

Pharmacological Applications

Research on thieno[3,2-b]pyridinyl urea derivatives by Lim et al. (2014) described the synthesis and structure-activity relationship (SAR) of novel urotensin-II receptor antagonists. This illustrates the utility of fluoro-substituted benzyl urea compounds in designing potent antagonists for therapeutic applications, particularly in treating conditions mediated by the urotensin-II receptor Lim et al., 2014.

Radiopharmaceutical Development

The synthesis of a potent nonpeptide CCR1 antagonist labeled with fluorine-18, as reported by Mäding et al. (2006), demonstrates the application of fluorobenzyl urea derivatives in developing molecular imaging agents. Such compounds can be used in positron emission tomography (PET) imaging to study receptor distribution and drug interactions within the body, contributing to the field of diagnostic medicine and drug development Mäding et al., 2006.

Crystal Engineering and Material Science

Jeon et al. (2014) investigated the crystal structure of flufenoxuron, a benzoylurea pesticide, providing insights into the molecular arrangement and interactions that contribute to its pesticidal activity. Such studies are crucial for understanding the physicochemical properties of urea derivatives and for designing more effective agrochemicals Jeon et al., 2014.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS/c1-22-10-2-4-17(22)13-23(14-18-5-3-11-25-18)19(24)21-12-15-6-8-16(20)9-7-15/h2-11H,12-14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INANAKJEYHYMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea

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